molecular formula C9H6N2O2S B061730 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde CAS No. 57603-82-4

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

Cat. No. B061730
CAS RN: 57603-82-4
M. Wt: 206.22 g/mol
InChI Key: BVGQOPQJOBCDBN-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a chemical compound involved in the synthesis and study of various heterocyclic compounds. This compound is used in the creation of substances with potential applications in materials science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions starting from basic aldehydes or ketones leading to pyrimidinones or thienopyrimidinones. Typically, these syntheses involve condensation reactions with barbituric acid or thiourea derivatives, followed by further functionalization. For example, furan-2-carbaldehydes have been utilized as effective C1 building blocks in ligand-free photocatalytic reactions to synthesize bioactive quinazolin-4(3H)-ones (Yu et al., 2018).

Molecular Structure Analysis

The molecular structures of compounds related to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde have been determined by various spectroscopic methods and, in some cases, X-ray crystallography. For instance, the structure of methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, a compound with a similar sulfanyl substituent, was determined through X-ray analysis (Dyachenko et al., 2015).

Scientific Research Applications

  • Neuroprotective Activities : Compounds closely related to "5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde" have been identified with potential neuroprotective activities. For instance, a study on Gastrodia elata isolated new compounds that displayed significant neuroprotective activity against PC12 cell damage induced by MPP+ and H2O2, suggesting their potential in treating neurodegenerative diseases due to oxidative stress-induced toxicity (Li et al., 2016).

  • Crystallographic Analysis : Crystallographic studies of similar compounds, like N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide, help in understanding the molecular structure and interactions of these compounds, which is crucial for their application in various scientific fields (Liu & Jian, 2008).

  • Antioxidant Properties : Research has been conducted on derivatives of furan-2-carbaldehyde to understand their role in the antioxidant capacity of plant foods. This knowledge is pivotal in food science and nutrition (Chen et al., 2014).

  • Thermodynamic Properties : Studies on the thermodynamic properties of similar compounds, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, contribute to understanding their behavior in different conditions, which is valuable in chemical synthesis and material science (Dibrivnyi et al., 2015).

  • Catalytic Synthesis : Compounds related to "5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde" have been synthesized for their antioxidant properties. Such studies are significant in pharmaceutical research and drug design (Prabakaran et al., 2021).

  • Antimicrobial Activity : Research on chitosan Schiff bases based on heterocyclic moieties, including furan-2-carbaldehyde derivatives, has shown promising results in antimicrobial activity, which is crucial in the development of new antimicrobial agents (Hamed et al., 2020).

properties

IUPAC Name

5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-6-7-2-3-8(13-7)14-9-10-4-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGQOPQJOBCDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360435
Record name 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

CAS RN

57603-82-4
Record name 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-PYRIMIDINYLTHIO)-2-FURALDEHYDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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